5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one
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Overview
Description
5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H19NO3. It features a hydroxyl group attached to both the piperidine ring and the pentanone chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one typically involves the reaction of 4-hydroxypiperidine with a suitable pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the hydroxypiperidine on the carbonyl group of the pentanone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A related compound with a hydroxyl group on the piperidine ring.
Pentan-1-one: A simpler ketone without the piperidine ring.
Uniqueness
5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one is unique due to the presence of both hydroxyl groups and the piperidine ring, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
5-hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C10H19NO3/c12-8-2-1-3-10(14)11-6-4-9(13)5-7-11/h9,12-13H,1-8H2 |
InChI Key |
ILBPDLPMCOQTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCCCO |
Origin of Product |
United States |
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